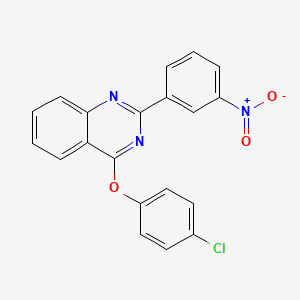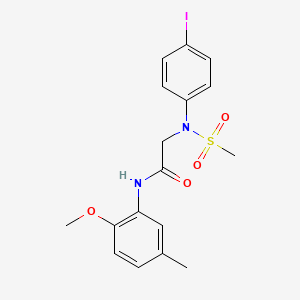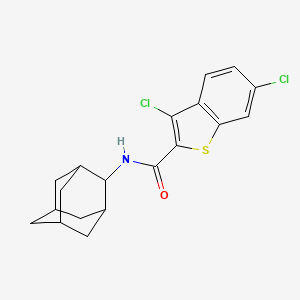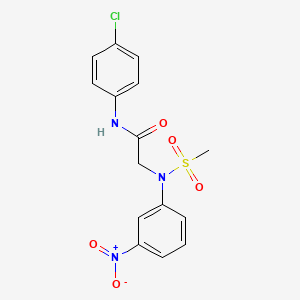![molecular formula C19H17NO3S2 B3529098 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3529098.png)
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as MPTT, is a compound that has shown potential in various scientific research applications. It is a thiazolidinone derivative that has been synthesized using a variety of methods. MPTT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase-3 pathway. 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been reported to have various biochemical and physiological effects. In vitro studies have shown that 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one induces oxidative stress by increasing the production of reactive oxygen species (ROS) in cancer cells. 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been reported to have antiangiogenic activity by inhibiting the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. However, 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its poor solubility in water and low bioavailability.
Future Directions
For research on 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one include exploring its use in combination with other anticancer agents, investigating its potential as a therapeutic agent for other diseases, and improving its bioavailability.
Scientific Research Applications
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential in various scientific research applications, including antitumor, antimicrobial, and anti-inflammatory activities. In vitro studies have shown that 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been reported to exhibit antimicrobial activity against various bacteria and fungi. Additionally, 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
(5E)-5-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-16-11-14(12-17-18(21)20-19(24)25-17)7-8-15(16)23-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,21,24)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNAEMFCURBEDJ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B3529029.png)

![N-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B3529039.png)


![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3529070.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3529071.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3529074.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3529086.png)

![N-cyclohexyl-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3529108.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3529115.png)
